molecular formula C10H12O2 B3031038 3-Methoxy-3-phenyloxetane CAS No. 1305208-46-1

3-Methoxy-3-phenyloxetane

Cat. No.: B3031038
CAS No.: 1305208-46-1
M. Wt: 164.2 g/mol
InChI Key: FGIFCISWGMVHHV-UHFFFAOYSA-N
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Description

3-Methoxy-3-phenyloxetane is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. It belongs to the class of oxetanes, which are four-membered cyclic ethers known for their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-phenyloxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of 3-methoxy-3-phenylpropanol under acidic conditions . Another approach involves the epoxide ring opening followed by ring closure to form the oxetane ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of catalysts and controlled reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-3-phenyloxetane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3-Methoxy-3-phenyloxetane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Its unique structure allows it to be explored as a bioisostere in medicinal chemistry, potentially improving the properties of drug molecules.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-phenyloxetane involves its interaction with molecular targets and pathways. The compound’s oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways, contributing to its potential biological activity .

Comparison with Similar Compounds

    3-Methoxyphenol: A phenolic compound with a methoxy group attached to the third position.

    Oxetanocin A: An oxetane-containing compound isolated from soil bacteria with antiviral properties.

    Oxetin: Another oxetane derivative with potential biological activity.

Uniqueness: Its stability as an oxetane and reactivity in various chemical reactions make it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3-methoxy-3-phenyloxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-11-10(7-12-8-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIFCISWGMVHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609399
Record name 3-Methoxy-3-phenyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305208-46-1
Record name 3-Methoxy-3-phenyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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